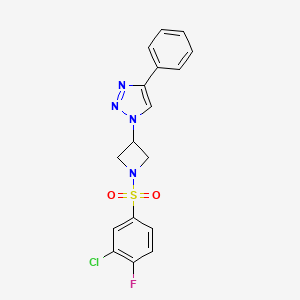

1-(1-((3-クロロ-4-フルオロフェニル)スルホニル)アゼチジン-3-イル)-4-フェニル-1H-1,2,3-トリアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H14ClFN4O2S and its molecular weight is 392.83. The purity is usually 95%.

BenchChem offers high-quality 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

SHP2活性の阻害

この化合物は、SHP2の活性を阻害する能力があります . SHP2は、タンパク質チロシンホスファターゼであり、細胞の増殖と分裂、細胞の移動、細胞の自己破壊など、多くの細胞プロセスにおいて重要な役割を果たしています。 SHP2の異常な活性は、いくつかの病気や障害に関連しています .

タンパク質キナーゼ阻害剤の開発

タンパク質キナーゼは、他のタンパク質にリン酸基を化学的に付加(リン酸化)することにより、他のタンパク質を修飾する酵素です。タンパク質キナーゼは細胞に大きな影響を与えるため、その活性は厳密に制御されています。 タンパク質キナーゼ活性の異常は、がんなどの病気につながる可能性があります . この化合物は、タンパク質キナーゼ阻害剤の開発に使用される可能性があります .

医薬品製剤

この化合物は、医薬品の製造に使用できます . この化合物は、SHP2の異常な活性に関連する病気や障害の管理のための医薬品製剤に含まれる可能性があります .

研究開発

この化合物は、医薬品化学の分野における研究開発に使用できます。 この化合物は、潜在的な治療的用途を持つ新規化合物の合成の出発点として役立ちます .

創薬

この化合物は、創薬、特にSHP2の異常な活性に関連する病気の治療のための新規薬剤の発見に使用できます .

化学合成

この化合物は、化学合成においてビルディングブロックまたは試薬として使用できます。 その独特の構造は、さまざまな他の複雑な分子の作成に活用できます .

生物活性

The compound 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClFN2O4S, with a molecular weight of approximately 346.76 g/mol. The structure includes an azetidine ring, a triazole moiety, and a sulfonyl group attached to a chlorofluorophenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClFN2O4S |

| Molecular Weight | 346.76 g/mol |

| CAS Number | 1795300-61-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has shown promising results against various bacterial strains. A study demonstrated that analogs with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of triazole compounds has been widely explored. In vitro studies have shown that derivatives of 1,2,3-triazoles can induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit cell proliferation in breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Trypanocidal Activity

A recent investigation into the trypanocidal activity of triazole-based hybrids revealed that certain analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were evaluated for their ability to reduce parasite load significantly in vitro and showed potential for oral bioavailability . This highlights the therapeutic promise of triazole derivatives in treating parasitic infections.

The proposed mechanism of action for 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves interaction with specific enzymes or receptors within target cells. The sulfonyl group may enhance binding affinity to target proteins involved in critical cellular processes such as proliferation and apoptosis. Ongoing research aims to elucidate these pathways further and optimize the structure for enhanced efficacy.

Case Studies

Several studies have focused on structurally related compounds to assess their biological activities:

- Antimicrobial Evaluation : A comparative study on various triazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values under 50 µg/mL.

- Antitumor Studies : Research on gefitinib-triazole hybrids demonstrated strong antiproliferative effects against lung cancer cell lines, suggesting a potential application in targeted cancer therapies .

- Trypanocidal Studies : A recent study reported that certain triazole analogs reduced parasitic burden in infected cardiac spheroids by over 90%, indicating effective drug diffusion and therapeutic potential .

特性

IUPAC Name |

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2S/c18-15-8-14(6-7-16(15)19)26(24,25)22-9-13(10-22)23-11-17(20-21-23)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBJROYFOAIWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。